
7-(Methylamino)-2-heptanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Methylamino)-2-heptanone, also known as 7-MA, is a chemical compound that belongs to the class of amphetamines. It is a synthetic compound that has been used in scientific research to study its biochemical and physiological effects. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of 7-(Methylamino)-2-heptanone is similar to that of other amphetamines. The compound acts as a dopamine and norepinephrine releasing agent, meaning it increases the release of these neurotransmitters from neurons in the brain. This leads to an increase in dopamine and norepinephrine levels in the synaptic cleft, which can lead to increased arousal, alertness, and euphoria.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 7-(Methylamino)-2-heptanone are similar to those of other amphetamines. The compound has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It has also been shown to increase locomotor activity and induce stereotypic behaviors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-(Methylamino)-2-heptanone in lab experiments is its ability to induce a consistent and predictable response in animal models. This makes it a useful tool for studying the effects of amphetamines on the brain and behavior. However, one limitation of using 7-(Methylamino)-2-heptanone is its potential for abuse, which can lead to ethical concerns in animal studies.
Direcciones Futuras
For research on 7-(Methylamino)-2-heptanone include the development of new analogs with improved pharmacological properties, the study of its long-term effects on the brain and behavior, and its potential therapeutic uses.
Métodos De Síntesis
7-(Methylamino)-2-heptanone can be synthesized using various methods, including the reductive amination of 2-heptanone with methylamine. This method involves the reaction of 2-heptanone with methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is 7-(Methylamino)-2-heptanone, which can be purified by various methods, including recrystallization.
Aplicaciones Científicas De Investigación
7-(Methylamino)-2-heptanone has been used in scientific research to study its effects on the central nervous system. The compound has been shown to have stimulant properties and has been used to study the effects of amphetamines on the brain. It has also been used to study the effects of amphetamines on behavior, including locomotor activity and learning and memory.
Propiedades
Número CAS |
101258-88-2 |
|---|---|
Nombre del producto |
7-(Methylamino)-2-heptanone |
Fórmula molecular |
C8H17NO |
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
7-(methylamino)heptan-2-one |
InChI |
InChI=1S/C8H17NO/c1-8(10)6-4-3-5-7-9-2/h9H,3-7H2,1-2H3 |
Clave InChI |
XOSGHQJJFLJGBF-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCCNC |
SMILES canónico |
CC(=O)CCCCCNC |
Sinónimos |
2-Heptanone, 7-(methylamino)- (6CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



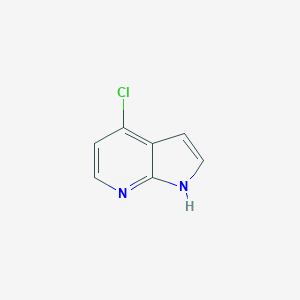
![4-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B22813.png)
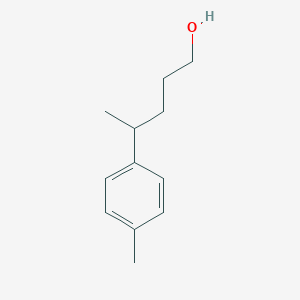
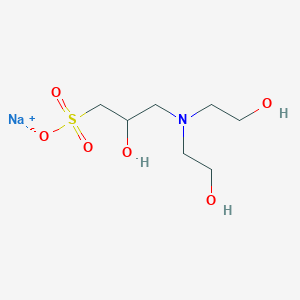
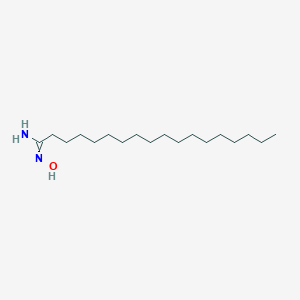
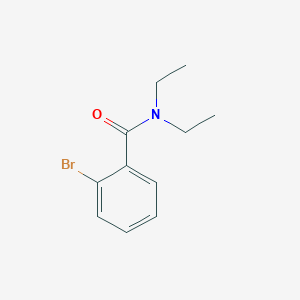

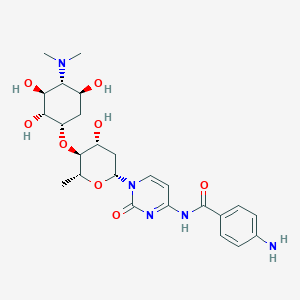
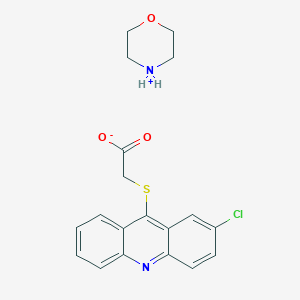
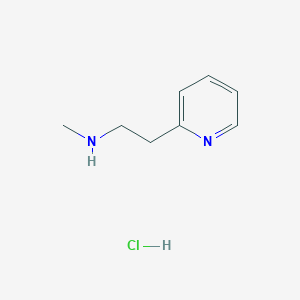
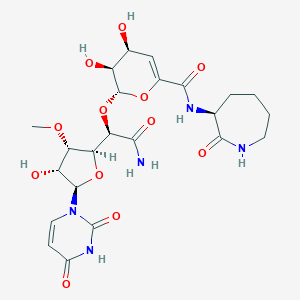
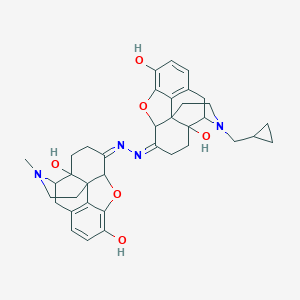

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B22852.png)